molecular formula C20H11FO4S B11410357 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 4-fluorobenzoate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 4-fluorobenzoate

Katalognummer: B11410357
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: ZAIWZNMLVSIHLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-FLUOROBENZOATE is a complex organic compound with a molecular formula of C20H12O4S.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-FLUOROBENZOATE typically involves the reaction of 2-oxo-7-phenyl-1,3-benzoxathiol-5-yl with 4-fluorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-FLUOROBENZOATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-FLUOROBENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-FLUOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

2-Oxo-7-phenyl-1,3-Benzoxathiol-5-yl-4-fluorbenzoat ist einzigartig aufgrund des Vorhandenseins des Fluoratoms in der Benzoatgruppe, das seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Diese fluorierte Verbindung kann im Vergleich zu ihren nicht-fluorierten Analoga unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften aufweisen .

Eigenschaften

Molekularformel

C20H11FO4S

Molekulargewicht

366.4 g/mol

IUPAC-Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 4-fluorobenzoate

InChI

InChI=1S/C20H11FO4S/c21-14-8-6-13(7-9-14)19(22)24-15-10-16(12-4-2-1-3-5-12)18-17(11-15)26-20(23)25-18/h1-11H

InChI-Schlüssel

ZAIWZNMLVSIHLX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)F)SC(=O)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.